1-Bromo-2-methanesulfonyl-4-nitro-5-(trifluoromethoxy)benzene
Overview
Description
“1-Bromo-2-methanesulfonyl-4-nitro-5-(trifluoromethoxy)benzene” is a chemical compound with the CAS Number: 1820739-59-0 . It has a molecular weight of 364.1 . The IUPAC name for this compound is 1-bromo-4-(methylsulfonyl)-2-nitro-5-(trifluoromethoxy)benzene .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5BrF3NO5S/c1-19(16,17)7-3-5(13(14)15)4(9)2-6(7)18-8(10,11)12/h2-3H,1H3 . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 364.1 . The IUPAC name for this compound is 1-bromo-4-(methylsulfonyl)-2-nitro-5-(trifluoromethoxy)benzene .Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry
1-Bromo-2-methanesulfonyl-4-nitro-5-(trifluoromethoxy)benzene, as part of its structural analogs, plays a significant role in medicinal chemistry and drug design. For instance, compounds with methanesulfonyl groups have been synthesized and evaluated for their anti-inflammatory activity. The synthesis of thiophenes substituted with 4-methanesulfonyl benzoyl moiety as potential anti-inflammatory lead candidates demonstrates the utility of such structures in drug development. Similarly, oxazol-5(4H)-ones containing diarylsulfone moiety were synthesized and assessed for their analgesic activity, acute toxicity, and histopathological assessment, indicating the compound's relevance in pain management research (Pillai et al., 2003) (Bărbuceanu et al., 2020).
Biological Activity and Pharmacology
The sulfonyl and nitro groups in compounds like this compound suggest potential biological activities. Compounds bearing structural similarities or functional groups have been studied for their biological effects. For instance, 4-thiazolidinones with a sulfonamide group exhibited significant anticonvulsant activity in animal models, which underscores the importance of such compounds in neuroscience and pharmacology research (Siddiqui et al., 2010).
Molecular Docking and Enzyme Induction
The compound and its analogs might be involved in molecular docking studies, indicating their potential interaction with biological macromolecules. For instance, molecular docking simulations were performed to predict the binding affinities of synthesized oxazol-5(4H)-ones derivatives against molecular targets involved in pain and inflammation. Furthermore, compounds structurally similar to this compound have been used to study the induction of hepatic monooxygenases, suggesting their role in studying enzyme induction and metabolic pathways (Bărbuceanu et al., 2020) (Kelley et al., 1985).
Properties
IUPAC Name |
1-bromo-2-methylsulfonyl-4-nitro-5-(trifluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO5S/c1-19(16,17)7-3-5(13(14)15)6(2-4(7)9)18-8(10,11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHRASZRDOIERM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C(=C1)[N+](=O)[O-])OC(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.